molecular formula C12H9ClF3N5S B7469649 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea

Cat. No. B7469649
M. Wt: 347.75 g/mol
InChI Key: LHEHXSBYOLGIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT018159 and is a small molecule inhibitor of the protein kinase PAK4, which has been linked to the progression of cancer.

Mechanism of Action

The mechanism of action of CCT018159 involves the inhibition of PAK4, which is a serine/threonine protein kinase that plays a crucial role in cell proliferation, migration, and survival. PAK4 is overexpressed in several types of cancer and has been linked to cancer progression. Inhibition of PAK4 by CCT018159 leads to the disruption of downstream signaling pathways, which ultimately leads to reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCT018159 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CCT018159 inhibits PAK4 activity, leading to reduced cancer cell proliferation and induction of apoptosis. In vivo studies have also shown that CCT018159 has antitumor activity in several cancer models. Additionally, CCT018159 has been shown to inhibit angiogenesis and tumor metastasis in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of CCT018159 for lab experiments is its specificity for PAK4. This compound has been shown to selectively inhibit PAK4 activity without affecting other kinases. Additionally, CCT018159 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of CCT018159 is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on CCT018159. One area of research is in the development of more potent and selective PAK4 inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of CCT018159 and its potential applications in cancer treatment. Other potential applications of CCT018159 include the treatment of inflammatory diseases and neurodegenerative disorders.

Synthesis Methods

The synthesis of 1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea involves a series of chemical reactions starting with the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with carbon disulfide, followed by the reaction with potassium hydroxide to form potassium 3-chloro-5-(trifluoromethyl)pyridin-2-yl dithiocarbamate. The final step involves the reaction of this intermediate with 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine to form CCT018159.

Scientific Research Applications

The potential applications of CCT018159 in scientific research are vast. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that PAK4 is overexpressed in several types of cancer, including breast, pancreatic, and lung cancer. Inhibition of PAK4 by CCT018159 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5S/c13-9-4-7(12(14,15)16)5-18-10(9)20-21-11(22)19-8-2-1-3-17-6-8/h1-6H,(H,18,20)(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHXSBYOLGIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NNC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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